4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-(cyclohexylmethoxymethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-15-8-13(9-17)6-7-14(15)11-18-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYSRXVCYQTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Substitution via Bromomethyl Intermediate
Step 1: Synthesis of 4-Bromomethyl-3-fluorobenzaldehyde
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Starting material : 3-Fluoro-4-methylbenzaldehyde.
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Bromination : Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C.
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Yield : ~60–70% (hypothetical, based on analogous reactions).
Step 2: Williamson Ether Synthesis
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Reagents : Cyclohexanemethanol, NaH, THF.
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Conditions : React 4-bromomethyl-3-fluorobenzaldehyde with cyclohexanemethanol in the presence of NaH at 60°C for 12 hours.
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Yield : ~50–65% (estimated).
Advantages : Straightforward two-step process.
Limitations : Radical bromination may lack selectivity; aldehyde protection may be required.
Method 2: Grignard Reagent-Based Approach
Step 1: Synthesis of 4-Bromo-3-fluorotoluene
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Starting material : 3-Fluorotoluene.
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Bromination : Electrophilic bromination using Br₂/FeBr₃ at 0°C.
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Yield : ~75% (hypothetical).
Step 2: Oxidation to Benzaldehyde
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Reagents : KMnO₄, H₂SO₄, H₂O.
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Conditions : Oxidize 4-bromo-3-fluorotoluene under acidic conditions at 90°C.
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Yield : ~40–50% (estimated).
Step 3: Grignard Reaction with Cyclohexanemethoxymethyl Magnesium Bromide
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Reagents : Cyclohexanemethoxymethyl bromide, Mg, THF.
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Conditions : Form Grignard reagent in THF, react with 4-bromo-3-fluorobenzaldehyde at 0°C.
Advantages : Leverages established Grignard chemistry.
Limitations : Multi-step synthesis with moderate yields.
Method 3: Direct Alkylation Using Phase-Transfer Catalysis
Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde
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Starting material : 4-Hydroxybenzaldehyde.
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Fluorination : Use Selectfluor® in acetonitrile at 80°C.
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Yield : ~60% (hypothetical).
Step 2: Alkylation with Cyclohexanemethyl Chloride
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Reagents : Cyclohexanemethyl chloride, K₂CO₃, TBAB (phase-transfer catalyst).
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Conditions : React in DMF at 100°C for 24 hours.
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Yield : ~45–55% (estimated).
Advantages : Avoids halogenated intermediates.
Limitations : Low yield due to competing side reactions.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield (%) | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 2 | NBS, Cyclohexanemethanol | 50–65 | Moderate |
| Grignard Approach | 3 | Br₂, KMnO₄, Grignard Reagent | 55–70 | High |
| Phase-Transfer Catalysis | 2 | Selectfluor®, TBAB | 45–55 | Low |
Key Observations :
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The Grignard method, while longer, offers higher yields due to well-characterized reaction steps.
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Phase-transfer catalysis is simpler but less efficient.
Optimization Strategies
Aldehyde Protection
Catalytic Enhancements
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Palladium catalysis : Employ Suzuki-Miyaura coupling for aryl-ether bond formation, though boronic acid derivatives of cyclohexanemethanol are synthetically challenging.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclohexanemethoxymethyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the planar benzyloxy group in 4-(benzyloxy)-3-fluorobenzaldehyde .
- Electron-Withdrawing Groups: The nitro and chloro groups in 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde enhance electrophilicity at the aldehyde position, favoring nucleophilic addition reactions compared to the target compound .
- Fluorine Position : All compounds feature a 3-fluoro substituent, which modulates electronic properties (e.g., resonance effects) and may influence reactivity in catalytic processes .
Solubility and Lipophilicity
Bioactivity Profiles
- BBB Penetration : The cyclohexanemethoxy group may improve blood-brain barrier (BBB) permeability relative to benzyloxy or difluoromethoxy groups, as seen in analogs with similar substituents .
- CYP Inhibition : 4-(Difluoromethoxy)-3-methoxybenzaldehyde shows low CYP450 inhibition (CYP2D6: 0.83), suggesting that bulkier substituents (e.g., cyclohexanemethoxymethyl) could further reduce metabolic interference .
Biological Activity
4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHF O
- CAS Number : Not widely reported, but it is categorized under similar compounds.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, indicating moderate to strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC values were determined through MTT assays:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 30 |
| A549 | 45 |
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
The proposed mechanism of action for the antimicrobial and anticancer activities includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
Case Studies and Research Findings
Several research articles have explored the biological activities of compounds similar to this compound. For instance:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of structurally related aldehydes against resistant bacterial strains, demonstrating a potential role for this compound in treating infections caused by multi-drug resistant bacteria .
- Anticancer Studies : Research published in Cancer Letters examined various substituted benzaldehydes and their effects on cancer cell lines. The study indicated that modifications on the benzaldehyde moiety could enhance cytotoxicity, supporting the hypothesis that this compound may exhibit similar or enhanced effects .
- Computational Studies : In silico analyses have suggested potential interactions between this compound and key proteins involved in cell signaling pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the common synthetic routes for preparing 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example:
Substitution : React 3-fluorobenzaldehyde derivatives with cyclohexylmethoxy methyl groups via alkylation or coupling. A microwave-assisted method (e.g., 150°C for 1.5 min with HCl) can enhance reaction efficiency and yield .
Purification : Use flash chromatography (silica gel, 0–30% EtOAc/hexanes) to isolate intermediates, achieving yields up to 75–98% .
- Example Reaction Conditions :
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| TosMIC, K₂CO₃, MeOH, 85°C | 75% | |
| Microwave, HCl, 150°C, 1.5 min | 98% |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm substitution patterns. For fluorinated benzaldehydes, characteristic signals appear at δ ~10.00 ppm (aldehyde proton) and δ ~160–165 ppm (fluorine-coupled carbons) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine/fluorine .
- IR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (e.g., 0–30% EtOAc/hexanes) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., MeOH/CH₂Cl₂) for high-purity crystals. Monitor via TLC with UV visualization .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the cyclohexylmethoxy methyl group be addressed?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., oximes) to guide substitution at the 4-position. For example, (E)-3-fluorobenzaldehyde O-methyloxime can direct Pd-catalyzed C-H activation for selective functionalization .
- Computational Modeling : Use DFT calculations to predict electronic effects of fluorine and steric hindrance from the cyclohexyl group, guiding reagent selection .
Q. How is single-crystal X-ray diffraction optimized for structural determination of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in MeOH/CH₂Cl₂. Ensure crystal quality by controlling humidity and temperature .
- Refinement : Use SHELX software (SHELXL/SHELXS) for anisotropic refinement. Assign hydrogen atoms via riding models and validate using R-factors (< 0.05) .
- Validation : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O) influencing crystal packing .
Q. What computational methods are suitable for studying non-covalent interactions in this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Map normalized contact distances (dₙₒᵣₘ) to quantify contributions from H-bonding, van der Waals forces, and π-π stacking .
- DFT Calculations : Perform at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces .
Q. How can reaction conditions be optimized for large-scale derivatization of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
